molecular formula C14H16N4O5S B2441834 N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide CAS No. 874806-85-6

N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide

Cat. No. B2441834
CAS RN: 874806-85-6
M. Wt: 352.37
InChI Key: FZBBVVMXFCIJSC-UHFFFAOYSA-N
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Description

N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide, also known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DASA-58 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide exerts its effects by inhibiting the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. NMT has been shown to be overexpressed in a variety of diseases, including cancer and neurodegenerative disorders, making it a potential therapeutic target. By inhibiting NMT activity, N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide can modulate the activity of downstream signaling pathways, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, improvement of insulin sensitivity and glucose metabolism, and protection of neurons from oxidative stress and inflammation. These effects are thought to be mediated by the inhibition of NMT activity and the modulation of downstream signaling pathways.

Advantages and Limitations for Lab Experiments

N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide has several advantages for lab experiments, including its small size, high potency, and specificity for NMT inhibition. However, N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide research, including:
1. Further investigation of its potential therapeutic applications in cancer, diabetes, and neurodegenerative disorders.
2. Development of more potent and selective NMT inhibitors based on the structure of N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide.
3. Investigation of the mechanisms underlying N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide's observed effects on glucose metabolism and insulin sensitivity.
4. Investigation of the potential toxicity of N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide at high concentrations.
5. Investigation of the role of NMT in other diseases and the potential for NMT inhibition as a therapeutic strategy.
6. Investigation of the pharmacokinetics and pharmacodynamics of N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide in vivo.
In conclusion, N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide is a small molecule inhibitor that has shown promise for its potential therapeutic applications in a variety of diseases. Its mechanism of action involves the inhibition of NMT activity, leading to its observed biochemical and physiological effects. While N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide has several advantages for lab experiments, it also has some limitations, and there are several potential future directions for research in this area.

Synthesis Methods

N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide can be synthesized using a variety of methods, including microwave-assisted synthesis and solid-phase synthesis. The most commonly used method involves the reaction of 4-aminobenzenesulfonamide with 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylic acid followed by acetylation of the resulting intermediate with acetic anhydride.

Scientific Research Applications

N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. In diabetes research, N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide has been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for diabetes therapy. In neurodegenerative disorder research, N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for neurodegenerative disorder therapy.

properties

IUPAC Name

N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)16-24(22,23)12-8-17(2)14(21)18(3)13(12)20/h4-8,16H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBBVVMXFCIJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide

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